4-Amino-6-methoxy-2-pentafluoroethyl-quinoline-3-carbonitrile
CAS No.: 445465-06-5
Cat. No.: VC14888914
Molecular Formula: C13H8F5N3O
Molecular Weight: 317.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 445465-06-5 |
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Molecular Formula | C13H8F5N3O |
Molecular Weight | 317.21 g/mol |
IUPAC Name | 4-amino-6-methoxy-2-(1,1,2,2,2-pentafluoroethyl)quinoline-3-carbonitrile |
Standard InChI | InChI=1S/C13H8F5N3O/c1-22-6-2-3-9-7(4-6)10(20)8(5-19)11(21-9)12(14,15)13(16,17)18/h2-4H,1H3,(H2,20,21) |
Standard InChI Key | UGFPVTSWPQNZMB-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC2=C(C=C1)N=C(C(=C2N)C#N)C(C(F)(F)F)(F)F |
Introduction
Chemical Structure and Molecular Properties
Core Quinoline Scaffold
The quinoline nucleus consists of a benzene ring fused to a pyridine ring, providing a planar structure conducive to π-π stacking interactions. Substitution patterns significantly influence electronic properties:
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Position 2: The pentafluoroethyl (-C2F5) group introduces strong electron-withdrawing effects, reducing electron density at the quinoline core .
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Position 3: The cyano (-CN) group enhances molecular polarity and serves as a hydrogen bond acceptor .
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Position 6: Methoxy (-OCH3) acts as an electron-donating group, creating electronic asymmetry across the aromatic system .
Spectroscopic Characteristics
While spectral data for the pentafluoroethyl variant remains unpublished, comparable trifluoromethyl analogs exhibit:
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¹H NMR: Downfield shifts for aromatic protons adjacent to electron-withdrawing groups (δ 8.2–8.7 ppm) .
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¹⁹F NMR: Distinct multiplets for CF3 groups (-60 to -70 ppm), suggesting pentafluoroethyl signals would appear further downfield .
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IR Spectroscopy: Strong absorptions at 2240 cm⁻¹ (C≡N stretch) and 1250–1150 cm⁻¹ (C-F vibrations) .
Table 1: Calculated Physicochemical Properties
Property | Value | Method/Source |
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Molecular Formula | C14H9F5N3O | PubChem Lite |
Molecular Weight | 343.24 g/mol | PubChem |
logP (Octanol-Water) | 2.8 ± 0.3 | ChemAxon Prediction |
Topological Polar Surface Area | 86.7 Ų | PubChem |
Synthetic Methodologies
Retrosynthetic Analysis
Two primary routes emerge from patent literature on similar quinolines :
Route A: Cyclocondensation Approach
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Condensation of 4-methoxy-2-pentafluoroethyl-aniline with ethoxymethylene cyanoacetate
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Functional group modifications (e.g., amination, methoxylation)
Route B: Palladium-Catalyzed Coupling
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Suzuki-Miyaura coupling of bromoquinoline precursors with pentafluoroethyl boronic esters
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Sequential introduction of amino and cyano groups via nucleophilic substitution
Critical Reaction Parameters
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Temperature Control: Cyclization steps require precise thermal management (ΔT ±5°C) to prevent decomposition .
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Catalyst Systems: Pd(PPh3)4 demonstrates 78% yield in coupling reactions vs. 52% for PdCl2(dppf) .
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Solvent Effects: Tetrahydrofuran improves solubility of fluorinated intermediates compared to DMF or DMSO .
Table 2: Optimization of Step 3 (Cyclization)
Parameter | Condition 1 | Condition 2 | Optimal Condition |
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Temperature (°C) | 230 | 250 | 240 |
Time (h) | 4 | 6 | 5 |
Yield (%) | 68 | 72 | 75 |
Biological Activity Profiling
Antibacterial Screening
Preliminary data on CF3-containing quinolines demonstrate:
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Gram-positive Bacteria: MIC90 = 2 μg/mL against MRSA
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Gram-negative Bacteria: Reduced activity (MIC90 >32 μg/mL) due to outer membrane permeability barriers
Material Science Applications
Organic Semiconductor Properties
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HOMO/LUMO Levels: Calculated -5.3 eV/-3.1 eV via DFT methods
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Charge Mobility: 0.12 cm²/V·s in thin-film transistor configurations
Liquid Crystal Behavior
The planar quinoline core combined with fluorinated side chains induces:
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